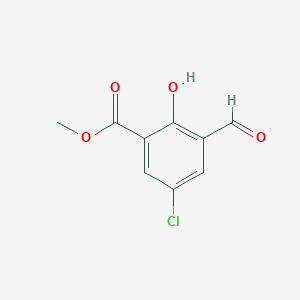

Methyl 5-chloro-3-formyl-2-hydroxybenzoate

Descripción general

Descripción

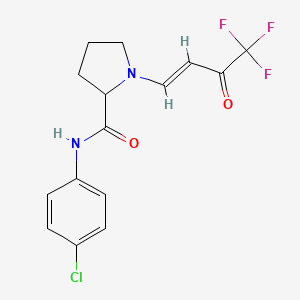

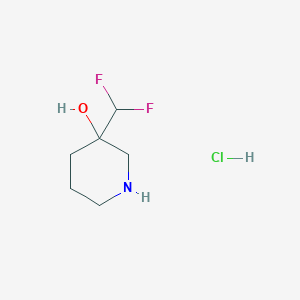

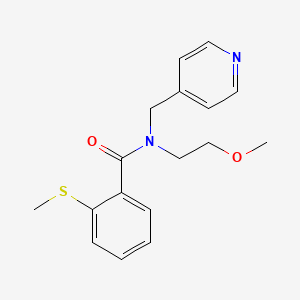

“Methyl 5-chloro-3-formyl-2-hydroxybenzoate” is a chemical compound with the molecular formula C9H7ClO4 and a molecular weight of 214.605 g/mol . It is related to the class of compounds known as salicylaldehydes, which are synthesized from ortho-formylation of phenols .

Synthesis Analysis

Salicylaldehydes with electron-withdrawing groups, such as “Methyl 5-chloro-3-formyl-2-hydroxybenzoate”, can be synthesized by the formylation of the corresponding phenols with hexamethylenetetramine in 75% polyphosphoric acid, methanesulfonic acid, or trifluoroacetic acid . The yields of these reactions were found to be better than those of the Duff reaction .Molecular Structure Analysis

The InChI code for “Methyl 5-chloro-3-formyl-2-hydroxybenzoate” is 1S/C9H7ClO4/c1-14-9(13)6-2-5(4-11)7(10)3-8(6)12/h2-4,12H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Chemical Reactions Analysis

The formylation of phenols, such as in the synthesis of “Methyl 5-chloro-3-formyl-2-hydroxybenzoate”, involves a variety of chemical reactions. These include the Duff reaction, Vilsmeier–Haack reaction, Reimer–Tiemann reaction, Gattermann–Koch reaction, Gattermann reaction, Rieche reaction, and paraformaldehyde/MgCl2 reaction . The specific reaction mechanism would depend on the specific conditions and reagents used.Physical And Chemical Properties Analysis

“Methyl 5-chloro-3-formyl-2-hydroxybenzoate” is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved papers.Aplicaciones Científicas De Investigación

Photochromism::

Biomedical Applications

Beyond materials science, let’s explore its potential in biomedicine:

Antitubercular Activity::- While not directly related to the compound itself, indoline derivatives (such as the spiropyran synthesized from “Methyl 5-chloro-3-formyl-2-hydroxybenzoate”) have been investigated for their in vitro antitubercular activity . Further research could explore its potential as an antimycobacterial agent.

Conclusion

“Methyl 5-chloro-3-formyl-2-hydroxybenzoate” holds promise in various fields, from materials science to biomedicine. Its unique properties make it an exciting subject for further exploration and application. If you’d like more details or have additional questions, feel free to ask! 😊

Ozhogin IV, Pugachev AD, Kozlenko AS, Rostovtseva IA, Makarova NI, Borodkin GS, El-Sewify IM, Metelitsa AV, Lukyanov BS. Methyl 5′-Chloro-8-formyl-5-hydroxy-1′,3′,3′-trimethyl-spiro-[chromene-2,2′-indoline]-6-carboxylate. Molbank. 2023; 2023(1):M1549. DOI: 10.3390/M1549

Propiedades

IUPAC Name |

methyl 5-chloro-3-formyl-2-hydroxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO4/c1-14-9(13)7-3-6(10)2-5(4-11)8(7)12/h2-4,12H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKMPCMXOQXGTJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1O)C=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-chloro-3-formyl-2-hydroxybenzoate | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-4-(1,3-dioxobenzo[de]isoquinolin-2-yl)but-2-enoic acid](/img/structure/B3016529.png)

![N-(2-fluorophenyl)-2-((4-oxo-3-(o-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B3016530.png)

![N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-2-methylpropanamide](/img/structure/B3016534.png)

![2-Chloro-N-(cyclohex-3-en-1-ylmethyl)-N-[2-(dimethylcarbamoylamino)ethyl]acetamide](/img/structure/B3016546.png)